molecular formula C21H21FN2O4S B11287156 N,N-Diethyl-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline-3-carboxamide

N,N-Diethyl-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline-3-carboxamide

Cat. No.: B11287156
M. Wt: 416.5 g/mol
InChI Key: JVUMGRHBJNWIDK-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a fluoro, methoxybenzenesulfonyl, and carboxamide. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride in the presence of a base.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups.

Scientific Research Applications

N,N-Diethyl-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and sulfonyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-(4-methoxybenzenesulfonyl)quinoline-3-carboxamide: Lacks the fluoro group.

    N,N-Diethyl-6-fluoroquinoline-3-carboxamide: Lacks the methoxybenzenesulfonyl group.

    N,N-Diethyl-4-(4-methoxybenzenesulfonyl)quinoline: Lacks the carboxamide group.

Uniqueness

N,N-Diethyl-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline-3-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the methoxybenzenesulfonyl group provides additional sites for chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H21FN2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N,N-diethyl-6-fluoro-4-(4-methoxyphenyl)sulfonylquinoline-3-carboxamide

InChI

InChI=1S/C21H21FN2O4S/c1-4-24(5-2)21(25)18-13-23-19-11-6-14(22)12-17(19)20(18)29(26,27)16-9-7-15(28-3)8-10-16/h6-13H,4-5H2,1-3H3

InChI Key

JVUMGRHBJNWIDK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)OC)F

Origin of Product

United States

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